Ethanone, 1-(2-ethenylcyclohexyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(2-ethenylcyclohexyl)-(9CI), also known as 1-(2-vinylcyclohexyl)ethanone, is an organic compound with the molecular formula C12H18O. It is a colorless liquid with a sweet, floral odor and is commonly used in the synthesis of various chemicals.
Wirkmechanismus
The mechanism of action of Ethanone, Ethanone, 1-(2-ethenylcyclohexyl)-(9CI)(2-ethenylcyclohexyl)-(9CI) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of a vinyl group. It can also undergo various chemical reactions such as oxidation, reduction, and substitution.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethanone, Ethanone, 1-(2-ethenylcyclohexyl)-(9CI)(2-ethenylcyclohexyl)-(9CI). However, it has been reported to have low toxicity and is not considered to be harmful to human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethanone, Ethanone, 1-(2-ethenylcyclohexyl)-(9CI)(2-ethenylcyclohexyl)-(9CI) in lab experiments include its low toxicity, unique chemical properties, and versatility in various chemical reactions. However, its limitations include the difficulty in obtaining pure Ethanone, Ethanone, 1-(2-ethenylcyclohexyl)-(9CI)(2-ethenylcyclohexyl)-(9CI) and the lack of information on its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of Ethanone, Ethanone, 1-(2-ethenylcyclohexyl)-(9CI)(2-ethenylcyclohexyl)-(9CI). These include the synthesis of new derivatives with improved chemical and physical properties, the investigation of its mechanism of action, and the development of new applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
In conclusion, Ethanone, Ethanone, 1-(2-ethenylcyclohexyl)-(9CI)(2-ethenylcyclohexyl)-(9CI) is a versatile organic compound with unique chemical properties that have been extensively used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of Ethanone, Ethanone, 1-(2-ethenylcyclohexyl)-(9CI)(2-ethenylcyclohexyl)-(9CI) can lead to the discovery of new applications in various fields and contribute to the advancement of science and technology.
Synthesemethoden
Ethanone, Ethanone, 1-(2-ethenylcyclohexyl)-(9CI)(2-ethenylcyclohexyl)-(9CI) can be synthesized through the reaction of cyclohexene and acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through distillation to obtain pure Ethanone, Ethanone, 1-(2-ethenylcyclohexyl)-(9CI)(2-ethenylcyclohexyl)-(9CI).
Wissenschaftliche Forschungsanwendungen
Ethanone, Ethanone, 1-(2-ethenylcyclohexyl)-(9CI)(2-ethenylcyclohexyl)-(9CI) has been extensively used in scientific research due to its unique chemical properties. It is commonly used as a starting material in the synthesis of various chemicals such as pharmaceuticals, agrochemicals, and fragrances. It has also been used in the development of new materials such as polymers and resins.
Eigenschaften
CAS-Nummer |
117369-95-6 |
---|---|
Produktname |
Ethanone, 1-(2-ethenylcyclohexyl)-(9CI) |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-(2-ethenylcyclohexyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-3-9-6-4-5-7-10(9)8(2)11/h3,9-10H,1,4-7H2,2H3 |
InChI-Schlüssel |
HPBAEOFKEKXJNX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCCCC1C=C |
Kanonische SMILES |
CC(=O)C1CCCCC1C=C |
Synonyme |
Ethanone, 1-(2-ethenylcyclohexyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.